N-benzyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
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Overview
Description
N-benzyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is a spirocyclic compound that features a unique structural motif where two cyclic systems are fused at a single carbon atom. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their significant roles in medicinal chemistry and organic synthesis. The spiro structure imparts rigidity and conformational stability, making it an interesting target for drug discovery and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine typically involves multicomponent reactions that allow for the construction of complex molecular architectures in a single step. One common method involves the [3+2] cycloaddition reaction between a benzylamine derivative, a cyclohexanone derivative, and a quinoxaline precursor. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-benzyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and biological activity.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of N-benzyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Spiro[indeno[1,2-b]quinoxaline]: Shares a similar spirocyclic structure but with different substituents.
Spiro[cyclohexane-1,3’-indoline]: Another spirocyclic compound with a different heterocyclic core.
Spiro[cyclohexane-1,2’-inden]: Features a spirocyclic system with an indene moiety.
Uniqueness
N-benzyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is unique due to its specific combination of a benzyl group, a cyclohexane ring, and a quinoxaline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H23N3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzylspiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine |
InChI |
InChI=1S/C20H23N3/c1-3-9-16(10-4-1)15-21-19-20(13-7-2-8-14-20)23-18-12-6-5-11-17(18)22-19/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,21,22) |
InChI Key |
SZHNOJOSPJCPGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=NCC3=CC=CC=C3)NC4=CC=CC=C4N2 |
Origin of Product |
United States |
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